4-ethyl-N-(2-methoxyphenyl)piperazin-1-amine
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Overview
Description
4-ethyl-N-(2-methoxyphenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has garnered interest due to its potential therapeutic applications, especially in targeting alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 4-ethyl-N-(2-methoxyphenyl)piperazin-1-amine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization gives the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-ethyl-N-(2-methoxyphenyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Aza-Michael Addition: This reaction involves the addition of the compound to activated alkenes, leading to the formation of new carbon-nitrogen bonds.
Scientific Research Applications
4-ethyl-N-(2-methoxyphenyl)piperazin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-methoxyphenyl)piperazin-1-amine involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. The compound acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine, leading to relaxation of the smooth muscles .
Comparison with Similar Compounds
4-ethyl-N-(2-methoxyphenyl)piperazin-1-amine can be compared with other piperazine derivatives such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
These compounds share similar structural features but differ in their specific therapeutic applications and pharmacokinetic profiles.
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
4-ethyl-N-(2-methoxyphenyl)piperazin-1-amine |
InChI |
InChI=1S/C13H21N3O/c1-3-15-8-10-16(11-9-15)14-12-6-4-5-7-13(12)17-2/h4-7,14H,3,8-11H2,1-2H3 |
InChI Key |
VKASVTPCFQEFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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